
N-(2,4-dimethoxyphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)pentanamide, also known as DMPA, is a synthetic compound that belongs to the class of phenylacetamides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. DMPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)pentanamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. It has been shown to bind to the sigma-1 receptor, which is thought to play a role in regulating calcium signaling and neuronal excitability. N-(2,4-dimethoxyphenyl)pentanamide has also been shown to enhance the release of dopamine and acetylcholine, which are important neurotransmitters involved in reward and cognition.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)pentanamide has been shown to have a range of biochemical and physiological effects on the brain and body. It has been shown to enhance learning and memory in animal models, as well as reduce anxiety and depression-like behaviors. N-(2,4-dimethoxyphenyl)pentanamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,4-dimethoxyphenyl)pentanamide in lab experiments is its ability to modulate neuronal activity in a highly specific manner. This allows researchers to investigate the role of specific neurotransmitter systems and receptors in the brain. However, one limitation of using N-(2,4-dimethoxyphenyl)pentanamide is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)pentanamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(2,4-dimethoxyphenyl)pentanamide has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential as a tool for studying the role of the sigma-1 receptor in the brain. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)pentanamide and its potential applications in scientific research and medicine.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)pentanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a range of effects on neuronal activity and has been used to investigate the role of specific neurotransmitter systems and receptors in the brain. N-(2,4-dimethoxyphenyl)pentanamide has potential applications in the treatment of neurological disorders and as a tool for studying the function of the central nervous system. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)pentanamide and its potential applications in scientific research and medicine.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)pentanamide involves the reaction of 2,4-dimethoxybenzaldehyde with pentanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization. The yield of N-(2,4-dimethoxyphenyl)pentanamide obtained from this method is typically around 70%.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)pentanamide has been widely used in scientific research as a tool for studying the function of the central nervous system. It has been shown to have a range of effects on neuronal activity, including enhancing the release of neurotransmitters such as dopamine and acetylcholine. N-(2,4-dimethoxyphenyl)pentanamide has also been used to investigate the role of certain receptors in the brain, such as the sigma-1 receptor, which has been implicated in a variety of neurological disorders.
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO3/c1-4-5-6-13(15)14-11-8-7-10(16-2)9-12(11)17-3/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
MCYDMPLTJNFJCF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)OC)OC |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



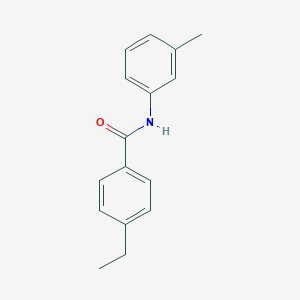
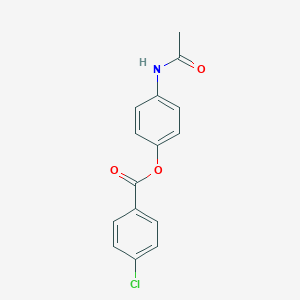

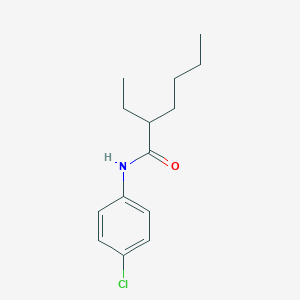
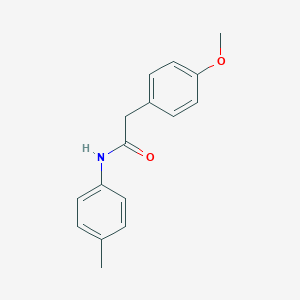


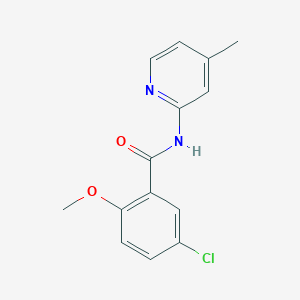
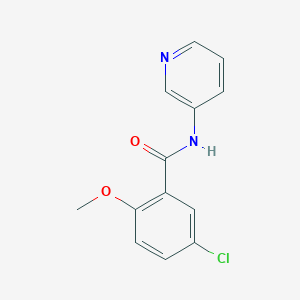
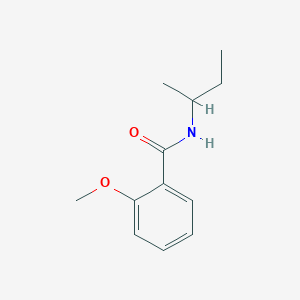
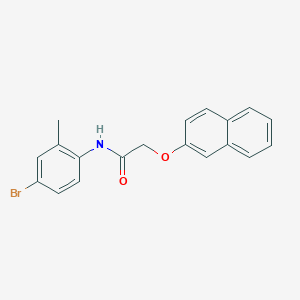
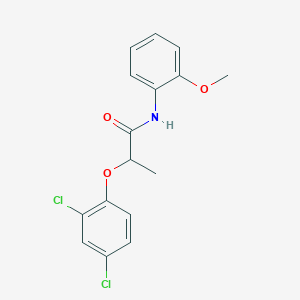
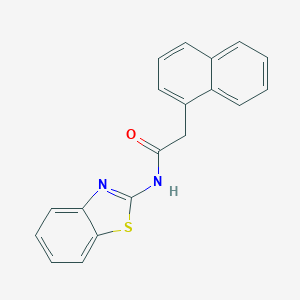
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)